N-(4-bromophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
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Description
N-(4-bromophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H18BrN3OS2 and its molecular weight is 448.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Scientific research on compounds with similar structural features often involves detailed synthesis and characterization. For instance, the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety, aiming at antimicrobial applications, demonstrates the intricate chemical reactions used to create biologically active molecules (Darwish et al., 2014). Additionally, the development of acetamides and arylureas derived from specific heterocyclic scaffolds showcases the synthetic strategies to obtain compounds with potential anti-inflammatory and analgesic activities (Mazzone et al., 1987).
Biological Activity and Potential Therapeutic Applications
Research on similar compounds has explored their biological activities, focusing on antimicrobial, anti-inflammatory, and analgesic properties. For example, the study of sulphonamide derivatives for antimicrobial activity highlights the therapeutic potential of structurally related compounds (Fahim & Ismael, 2019). Another study investigating acetamide derivatives emphasizes the exploration of novel compounds for cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani et al., 2016).
Antimicrobial Evaluation
The antimicrobial evaluation of novel compounds is a key area of research, as demonstrated by studies on Schiff bases and Thiazolidinone derivatives. These investigations highlight the ongoing efforts to find new antimicrobial agents with improved efficacy and safety profiles (Fuloria et al., 2014).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS2/c20-13-5-7-14(8-6-13)21-16(24)12-26-18-17(15-4-3-11-25-15)22-19(23-18)9-1-2-10-19/h3-8,11H,1-2,9-10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROILZOYSMGDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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